molecular formula C22H25N3O5S B5701723 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide

Cat. No.: B5701723
M. Wt: 443.5 g/mol
InChI Key: ZZGJVJPMMYFKEX-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfamoyl group attached to a phenyl ring, which is further connected to an oxazole ring and a propylphenoxyacetamide moiety. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the following steps:

    Preparation of 3,4-dimethyl-1,2-oxazole: This can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Formation of the sulfamoylphenyl intermediate:

    Coupling with 4-propylphenoxyacetic acid: The final step involves coupling the sulfamoylphenyl intermediate with 4-propylphenoxyacetic acid under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group or other reducible moieties within the molecule.

    Substitution: The phenyl and oxazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein binding.

    Medicine: Its potential biological activity could be explored for developing new therapeutic agents, particularly in areas like antimicrobial or anticancer research.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfamoyl and oxazole groups could play a crucial role in binding to these targets, while the propylphenoxyacetamide moiety may enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-4-5-17-6-10-19(11-7-17)29-14-21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-15(2)16(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJVJPMMYFKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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